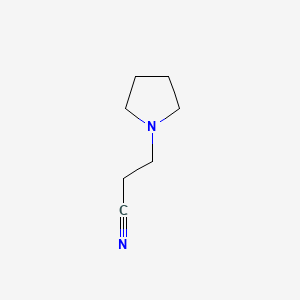

1-Pyrrolidinepropionitrile

Übersicht

Beschreibung

1-Pyrrolidinepropionitrile (1-PPN) is a cyclic organic compound belonging to the pyrrolidine family. It is an important building block for a variety of chemical reactions and has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic synthesis, as a polymerization agent, and in the production of polymers. In addition, 1-PPN has been studied extensively in the laboratory as a model compound for understanding the chemistry of pyrrolidines, and it has been used in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Medicine

Pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, have been studied extensively for their potential medical applications. These compounds are known for their "nootropic effects," enhancing learning and memory, and have been researched for neuroprotection after stroke and as antiepileptic agents. Piracetam, a well-known pyrrolidine derivative, was developed in the late 1960s and is used for its antimyoclonic action and effects after stroke and in mild cognitive impairment. The mechanisms of action for these drugs are not fully established, and different compounds in this class may have different modes of action. The renewed interest in pyrrolidones suggests that more compounds in this class will enter clinical practice in the future, with potentially expanded clinical indications (Shorvon, 2001).

Pyrrolidines in Chemical Synthesis and Industry

Pyrrolidines, including this compound, are important in chemical synthesis and have industrial applications. They are used in industries as dyes or agrochemical substances. Studies have focused on the synthesis of pyrrolidines in reactions such as [3+2] cycloaddition, demonstrating their significance in modern science. Pyrrolidines can be synthesized under mild conditions, and the protocols developed for these reactions may be applied to similar chemical processes involving 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Pyrrolidine Rings in Pharmaceutical Development

The construction of pyrrolidine rings is a focus in pharmaceutical research due to their presence in many natural compounds and pharmaceutical candidates. α-Amino nitriles, including this compound, are key intermediates in synthetic chemistry, used to generate polyfunctional structures. A study on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has shown an efficient method for constructing functionalized 2,4-disubstituted pyrrolidines. This research has implications for the development of new pharmaceuticals with pyrrolidine structures (En et al., 2014).

Pyrrolidines in Biological Activity Studies

Pyrrolidine derivatives, including this compound, are studied for a range of biological activities. They have been investigated as analgesic and sedative agents, and for their potential in treating diseases of the nervous and immune systems. Additionally, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been explored. The broad spectrum of pharmacological properties of these compounds underlines their significance in developing new therapeutic agents (Wójcicka & Redzicka, 2021).

Pyrrolidines in Metabolic and Toxicological Research

Studies on the metabolism of pyrrolidine derivatives, including this compound, are crucial in understanding their pharmacokinetics and toxicological profiles. These studies involve identifying metabolites in biological samples like urine and developing detection procedures, critical for both clinical and forensic toxicology. Understanding the metabolic pathways of these compounds helps in the safe and effective use of pyrrolidines in various applications (Springer et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, which include 3-(1-pyrrolidino)propionitrile, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s suggested that the interaction with akt (a protein kinase b) may be a predominant mechanism of action for certain pyrrolidine analogues .

Biochemical Pathways

Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

Certain pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Action Environment

Safety data sheets suggest that exposure to this compound should be minimized and personal protective equipment should be used to handle it .

Biochemische Analyse

Biochemical Properties

It is known that pyrrolidinones, a class of compounds to which 1-Pyrrolidinepropionitrile belongs, are versatile lead compounds for designing powerful bioactive agents . They have been found to induce prominent pharmaceutical effects, suggesting that this compound may interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

Based on its structure, it can be hypothesized that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a liquid at room temperature and has a boiling point of 104-105°C . This suggests that it may be stable under normal laboratory conditions .

Metabolic Pathways

It is known that pyrrolidinones and their derivatives can undergo various metabolic transformations, including reduction, oxidation, and conjugation .

Transport and Distribution

The compound’s lipophilic nature suggests that it may be able to cross cell membranes and distribute throughout the cell .

Subcellular Localization

Based on its chemical properties, it may be able to distribute throughout the cell, potentially localizing in various subcellular compartments .

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVYZQGNSCSKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180785 | |

| Record name | 1-Pyrrolidinepropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26165-45-7 | |

| Record name | 1-Pyrrolidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinepropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.